Lipophilicity Advantage Over the 1,2,3-Thiadiazole Analog
The target compound exhibits a computed LogP of 1.68, representing a 0.61 log unit increase over the 1,2,3-thiadiazole congener (LogP 1.07) and a 0.28 log unit increase over the non-methylated thiazole analog (XLogP3 1.4) [1]. This higher lipophilicity, primarily conferred by the 4-methyl group on the thiazole ring combined with the thiazole sulfur (vs. thiadiazole N=N), is expected to enhance passive membrane permeability according to Lipinski guidelines and the mean LogP of oral drugs (approximately 2.5–3.5), positioning the compound closer to the optimal range for cellular uptake [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 1.68 (ChemScene); XLogP3 1.8 (PubChem/Kuujia) |
| Comparator Or Baseline | 1,2,3-Thiadiazole analog (CAS 1481026-44-1): LogP 1.07 (ChemScene); Non-methylated thiazole analog (CAS 1693600-84-8): XLogP3 1.4 (PubChem/Kuujia) |
| Quantified Difference | +0.61 LogP units vs. thiadiazole; +0.28–0.40 LogP units vs. non-methylated thiazole |
| Conditions | Computed LogP values using ChemScene algorithm and PubChem XLogP3; experimental confirmation pending |
Why This Matters
A 0.6 LogP unit increase correlates with approximately 4-fold higher predicted membrane permeability, directly affecting cellular potency in cell-based assays.
- [1] Kuujia.com. Ethyl 5-(1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1693600-84-8) – Computed Properties. https://www.kuujia.com/cas-1693600-84-8.html (accessed 2026-05-04). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
